![molecular formula C22H21N5O3S B2745401 N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 894031-76-6](/img/structure/B2745401.png)
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide” is a heterocyclic compound that contains a 1,2,4-triazole scaffold . These types of compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Activities
Thiazolo[3,2-b][1,2,4]triazole derivatives are synthesized and evaluated for antimicrobial and antiproliferative activities. For example, a study by (El‐Kazak & Ibrahim, 2013) demonstrates the antimicrobial evaluation of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, indicating the significance of these structures in developing antimicrobial agents. Another study focusing on thiazolo[3,2-b][1,2,4]triazoles showed promising antiproliferative activity, underscoring their potential in cancer research (Narayana, Raj, & Sarojini, 2010).
Catalytic and Organic Synthesis Applications
Thiazolo[3,2-b][1,2,4]triazole derivatives are also investigated for their utility in catalysis and organic synthesis. For instance, the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y demonstrated efficiency as a reusable catalyst for oxidation reactions, highlighting the versatility of these compounds in synthetic applications (Ghorbanloo & Maleki Alamooti, 2017).
Neuroprotective and Antioxidant Effects
Research into the neuroprotective and antioxidant effects of thiazolo[3,2-b][1,2,4]triazole derivatives reveals their potential in mitigating oxidative stress and protecting against neurological damage. A study reported the protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress, suggesting their applicability in preventing oxidative damage in biological systems (Aktay, Tozkoparan, & Ertan, 2005).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to exhibit diverse biological activity . They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity . Therefore, it is plausible that this compound may interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to other thiazolo[3,2-b][1,2,4]triazoles, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.
Biochemical Pathways
For example, it may inhibit the activity of enzymes involved in cellular proliferation (in the case of anticancer activity), or it may disrupt the integrity of microbial cell walls (in the case of antimicrobial activity) .
Pharmacokinetics
Its oil-soluble nature suggests that it may be well-absorbed in the gastrointestinal tract and distributed throughout the body . Its stability under UV light suggests that it may have a relatively long half-life in the body .
Result of Action
Based on the reported biological activities of similar compounds, it is likely that this compound exerts its effects by altering the function of its target molecules, leading to changes in cellular processes such as cell proliferation, immune response, and microbial growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its stability under UV light suggests that it may be particularly effective in environments with high UV exposure . Additionally, its oil-soluble nature suggests that it may be more effective in lipid-rich environments .
Propiedades
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-4-3-5-16(12-14)24-21(29)20(28)23-11-10-17-13-31-22-25-19(26-27(17)22)15-6-8-18(30-2)9-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIAQJICEHMCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1H-inden-1-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2745321.png)
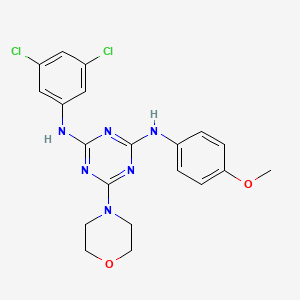
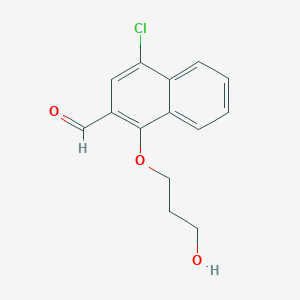
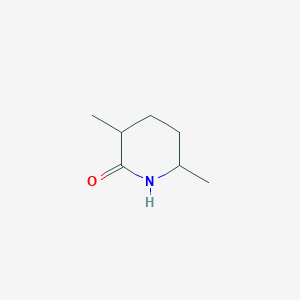
![N-cyclohexyl-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2745328.png)


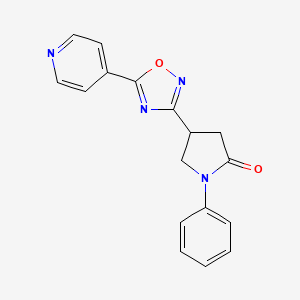
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B2745334.png)
![4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745335.png)
![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2745336.png)
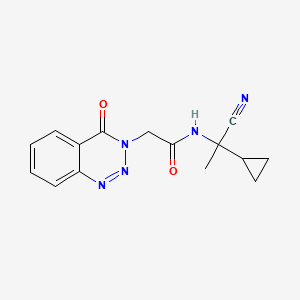
![N-(2,3-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2745340.png)